
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol is an organic compound that features a phenol group substituted with an aminomethyl group, a chlorine atom, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloro-4-cyclohexylphenol can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-cyclohexylphenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:
Starting Material: 6-chloro-4-cyclohexylphenol
Reagents: Formaldehyde, ammonia
Conditions: Acidic medium, typically using hydrochloric acid
Procedure: The starting material is dissolved in an appropriate solvent, and formaldehyde and ammonia are added. The mixture is stirred at a controlled temperature until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
科学的研究の応用
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-6-chloro-4-cyclohexylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. The chlorine atom and cyclohexyl group contribute to the compound’s overall stability and lipophilicity, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chlorine and cyclohexyl groups, resulting in different chemical and biological properties.
6-Chloro-4-cyclohexylphenol:
4-Cyclohexylphenol: Lacks both the chlorine and aminomethyl groups, leading to distinct properties.
Uniqueness
2-(Aminomethyl)-6-chloro-4-cyclohexylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the aminomethyl group allows for interactions with biological targets, while the chlorine and cyclohexyl groups enhance its stability and lipophilicity.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
2-(aminomethyl)-6-chloro-4-cyclohexylphenol |
InChI |
InChI=1S/C13H18ClNO/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-7,9,16H,1-5,8,15H2 |
InChIキー |
IKYCBVUTDYZTKN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


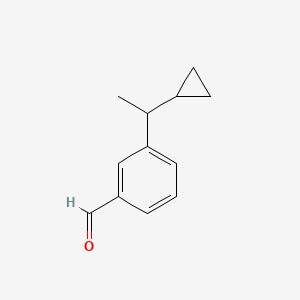
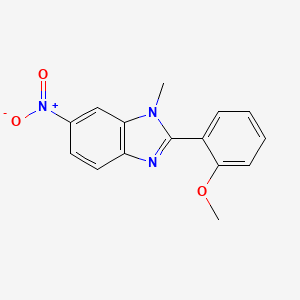
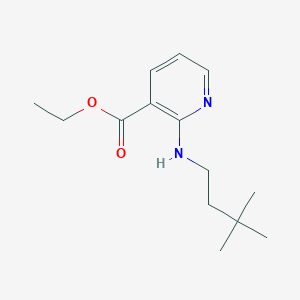

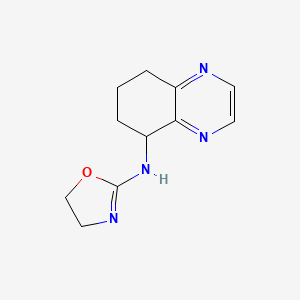

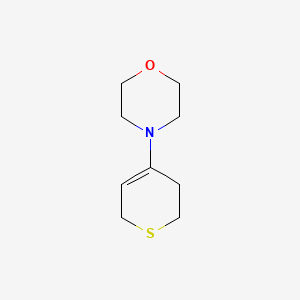
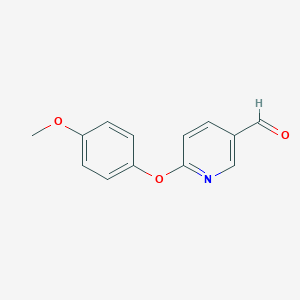
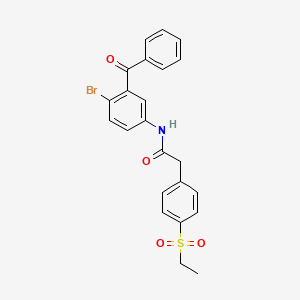
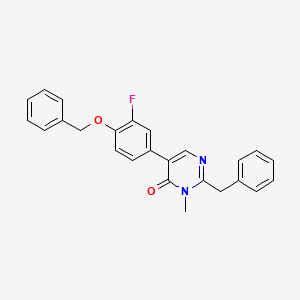

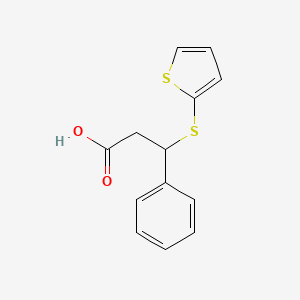
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
